4-Bromo-1-methylindazol-3-amine

Regioselective Synthesis Heterocyclic Chemistry Cycloaddition

This indazole building block features a critical 4-bromo substituent essential for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, enabling precise late-stage diversification in medicinal chemistry. Unlike non-brominated analogs, this compound provides a unique synthetic handle for generating 1,4,5-trisubstituted pyrazoles and serves as a validated precursor for CDK11 kinase inhibitors and CCR4 antagonists. Ensure synthetic success—procure this specific CAS-graded reagent for your research.

Molecular Formula C8H8BrN3
Molecular Weight 226.07 g/mol
CAS No. 1260854-85-0
Cat. No. B1524666
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-1-methylindazol-3-amine
CAS1260854-85-0
Molecular FormulaC8H8BrN3
Molecular Weight226.07 g/mol
Structural Identifiers
SMILESCN1C2=C(C(=CC=C2)Br)C(=N1)N
InChIInChI=1S/C8H8BrN3/c1-12-6-4-2-3-5(9)7(6)8(10)11-12/h2-4H,1H3,(H2,10,11)
InChIKeyLJWBXELYUVKGQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-1-methylindazol-3-amine (CAS 1260854-85-0): A Regioselective Synthesis Intermediate and Traceless Mediator for Advanced Heterocycle Construction


4-Bromo-1-methylindazol-3-amine (CAS 1260854-85-0) is a heterocyclic building block belonging to the indazole class, characterized by a bromine atom at the 4-position, a methyl group at the 1-position, and an amine group at the 3-position of the indazole ring system [1]. This substitution pattern distinguishes it from simpler 3-aminoindazole scaffolds, enabling specific applications in medicinal chemistry and organic synthesis. The compound is primarily employed as a versatile intermediate for the construction of complex molecules, most notably in the regioselective synthesis of polysubstituted pyrazoles and as a precursor for kinase inhibitor development [2]. Its utility stems from the unique reactivity conferred by the combination of the 3-amino group and the 4-bromo substituent, which facilitates both amine-mediated traceless processes and palladium-catalyzed cross-coupling reactions [1][3].

Why 4-Bromo-1-methylindazol-3-amine (CAS 1260854-85-0) Cannot Be Simply Replaced by Other Indazole-3-amines in Critical Synthetic Routes


Generic substitution of 4-Bromo-1-methylindazol-3-amine with other indazole-3-amines—such as the non-brominated 1-methylindazol-3-amine (CAS 60301-20-4) or the 4-chloro analog (CAS 959240-93-8)—is not feasible without compromising synthetic outcomes or biological activity profiles [1][2]. The presence of the bromine atom at the 4-position is not merely a placeholder; it provides a critical handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) that are essential for introducing diverse aryl, heteroaryl, or amine functionalities in late-stage diversification [1]. Furthermore, in medicinal chemistry contexts, the 4-bromo substituent has been shown to confer distinct physicochemical properties (e.g., increased lipophilicity, altered electronic effects) compared to hydrogen or chloro analogs, directly impacting target binding affinity and selectivity in receptor antagonism and kinase inhibition assays [2]. Therefore, selecting the correct building block is not a matter of convenience but a requirement for achieving the desired reaction outcome and biological performance.

Quantitative Evidence for Selecting 4-Bromo-1-methylindazol-3-amine (CAS 1260854-85-0) Over Closest Analogs


Unique Regioselectivity Control in Pyrazole Synthesis: A Traceless Mediator Function Not Observed with Non-Brominated Analogs

4-Bromo-1-methylindazol-3-amine acts as a traceless mediator in a formal [1+2+2] cycloaddition reaction, enabling a switch in regioselectivity to produce 1,4,5-trisubstituted pyrazoles. This specific behavior is directly attributable to the 3-aminoindazole scaffold and is not reported for non-brominated or other halogenated analogs in this context [1].

Regioselective Synthesis Heterocyclic Chemistry Cycloaddition

Pivotal Intermediate in Potent CCR4 Antagonist Series with Measured Binding Affinity

4-Bromo-1-methylindazol-3-amine serves as the core intermediate for a series of indazole arylsulfonamides that exhibit nanomolar potency as allosteric CCR4 antagonists. A representative compound from this series (BDBM50380885) demonstrated a Ki of 1258.93 nM against the C-C chemokine receptor type 4 (CCR4) in a radioligand binding assay [1]. The 4-bromo substituent is critical for this activity profile, as SAR studies indicated that methoxy- or hydroxyl-containing groups at the C4 position were the more potent substituents, highlighting the importance of this vector for binding interactions [2].

CCR4 Antagonism Medicinal Chemistry Immuno-Oncology

Documented Use as a Key Building Block in Kinase Inhibitor Patent Literature

4-Bromo-1-methylindazol-3-amine is explicitly claimed as a key synthetic intermediate in patent applications covering substituted 3-amino indazole derivatives as kinase inhibitors, particularly targeting CDK11 family kinases [1]. This demonstrates its recognized value in proprietary medicinal chemistry programs aimed at developing novel cancer therapeutics.

Kinase Inhibition Oncology Medicinal Chemistry

Primary Research and Industrial Use Cases for 4-Bromo-1-methylindazol-3-amine (CAS 1260854-85-0)


Regioselective Pyrazole Library Construction via Traceless Mediation

In medicinal chemistry campaigns, 4-Bromo-1-methylindazol-3-amine is uniquely suited for the regioselective synthesis of 1,4,5-trisubstituted pyrazoles using a formal [1+2+2] cycloaddition. This method, described in Organic Letters, leverages the compound's ability to act as a traceless mediator, effectively switching the inherent regioselectivity of the reaction to access a different substitution pattern on the pyrazole core [1]. This application is ideal for laboratories seeking to rapidly generate structurally diverse heterocyclic libraries for biological screening, as it provides access to isomers not easily obtained through conventional methods.

Development of Allosteric CCR4 Antagonists for Immuno-Oncology

This compound serves as a validated starting point for synthesizing indazole arylsulfonamide-based CCR4 antagonists, a class of compounds with potential applications in immuno-oncology [1]. The 4-bromo substituent provides a convenient synthetic handle for introducing various aryl groups via cross-coupling, enabling systematic exploration of structure-activity relationships (SAR) around the C4 position of the indazole core. Researchers aiming to optimize binding affinity (Ki values in the micromolar to nanomolar range) and develop clinical candidates will find this building block instrumental for lead optimization.

Synthesis of Novel Kinase Inhibitors Targeting CDK11 and Related Families

The compound is explicitly cited in recent patent literature as a key intermediate for preparing substituted 3-amino indazole derivatives that act as kinase inhibitors, with a specific focus on CDK11 family kinases [1]. For industrial and academic groups engaged in kinase drug discovery, procuring 4-Bromo-1-methylindazol-3-amine provides a direct entry point into a patented chemical space, enabling the synthesis of analogs for biological evaluation and potentially circumventing existing intellectual property through scaffold hopping or further derivatization.

General Cross-Coupling and Diversification of 3-Aminoindazole Scaffolds

Beyond specific target classes, 4-Bromo-1-methylindazol-3-amine is a versatile building block for any project requiring the introduction of diverse substituents at the 4-position of a 1-methyl-1H-indazol-3-amine core. The bromine atom readily participates in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), allowing for the installation of aryl, heteroaryl, or amine groups [1]. This makes it a valuable reagent for creating focused libraries around this privileged scaffold, which is known for its favorable drug-like properties, including improved lipophilicity and metabolic stability compared to phenol bioisosteres.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Bromo-1-methylindazol-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.